molecular formula C18H20N2O2S2 B2670118 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide CAS No. 946356-61-2

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide

Cat. No. B2670118
CAS RN: 946356-61-2
M. Wt: 360.49
InChI Key: HKBUSDOQTQPQPG-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide, commonly known as DTN or DTNB, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and is a derivative of naphthalene. DTN has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

Protein Binding Studies

The compound has been utilized in studies involving protein interactions, such as the binding study of p-hydroxybenzoic acid esters to bovine serum albumin. The fluorescent probe technique, employing a closely related compound as a fluorescent probe, demonstrated the ability to provide sensitive and rapid determination of binding nature and mechanisms, suggesting hydrophobic interactions as a primary binding mechanism (Jun et al., 1971).

Synthesis and Chemical Reactions

Naphthalene-1-sulfonic acid dimethylamides, related to the compound of interest, have been treated with elemental sulfur or selenium, showcasing a method for the synthesis of thiophenes and selenophenes. This method demonstrated a significant advancement in forming bonds at room temperature, highlighting its utility in synthesizing structurally complex thiophenes and selenophenes (Alam et al., 2007).

Photophysical Behavior

Research into the photophysical properties of related fluorescent probes in various solvents has provided insights into their behavior in biological systems. Such studies are crucial for understanding the max emission properties of these probes, offering valuable information for their application in peptide and protein studies (Moreno Cerezo et al., 2001).

Molecular Imaging

The compound has shown potential in molecular imaging, particularly in targeting and accumulating within cells undergoing apoptotic cell death. This capability is significant for monitoring antiapoptotic drug treatments and potentially for blood clotting studies, as explored in the synthesis and evaluation of a fluorine-18-radiolabeled analog for positron emission tomography studies (Basuli et al., 2012).

Coordination Geometry and Magnetic Studies

Investigations into the coordination geometry of cobalt(ii)-sulfonamide complexes have provided insights into magnetic anisotropy correlations with structural variations. Such studies highlight the compound's relevance in designing materials with specific magnetic properties (Wu et al., 2019).

properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S2/c1-20(2)17(15-10-11-23-13-15)12-19-24(21,22)18-9-5-7-14-6-3-4-8-16(14)18/h3-11,13,17,19H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBUSDOQTQPQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC=CC2=CC=CC=C21)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide

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